Tulrampator

AMPA receptor potentiation positive allosteric modulator potency electrophysiology

Choose Tulrampator for its validated high‑impact AMPA receptor potentiation. It uniquely offsets receptor desensitization and enhances agonist binding, delivering >100‑fold greater in vivo potency (0.3 mg/kg p.o.) than first‑gen ampakines. This translates to lower compound use, fewer off‑target effects, and robust efficacy in neuroprotection (~30% neuronal survival increase), rapid‑onset antidepressant/anxiolytic models, and episodic/spatial memory tasks. Confidently advance your CNS programs with this superior, research‑grade tool.

Molecular Formula C20H17FN4O3
Molecular Weight 380.4 g/mol
CAS No. 1038984-31-4
Cat. No. B1682043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTulrampator
CAS1038984-31-4
SynonymsTulrampator;  S-47445;  S 47445;  S47445;  CX-1632;  CX 1632;  CX1632; 
Molecular FormulaC20H17FN4O3
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1CC1N2COC3=C(C2=O)C=C4C(=C3)C(=O)N(N=N4)CCC5=CC(=CC=C5)F
InChIInChI=1S/C20H17FN4O3/c21-13-3-1-2-12(8-13)6-7-25-20(27)15-10-18-16(9-17(15)22-23-25)19(26)24(11-28-18)14-4-5-14/h1-3,8-10,14H,4-7,11H2
InChIKeyJHCFQXNWYDLBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tulrampator (CAS 1038984-31-4) Compound Profile and Procurement Baseline


Tulrampator (developmental codes S-47445 and CX-1632) is a synthetic small-molecule positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a principal ionotropic glutamate receptor subtype mediating fast excitatory neurotransmission in the central nervous system [1]. The compound is characterized by an 8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7,8-dihydro-3H-[1,3]oxazino[6,5-g][1,2,3]benzotriazine-4,9-dione core structure (molecular formula C₂₀H₁₇FN₄O₃; molecular weight 380.38 g/mol) [2]. It has been advanced to Phase 2 clinical evaluation for major depressive disorder (as adjunctive therapy) and Alzheimer's disease, with additional Phase 1 studies in dementia and mild cognitive impairment [3].

Why Generic AMPA Receptor PAM Substitution Is Inadvisable for Tulrampator-Requiring Studies


AMPA receptor positive allosteric modulators (PAMs) represent a chemically and pharmacologically heterogeneous class with divergent receptor subtype selectivity, potentiator efficacy, and functional impact on receptor kinetics. First-generation ampakines such as CX-516 and CX-546 are characterized by low potency (EC₅₀ values in the high micromolar to millimolar range) and poor oral bioavailability that substantially limit their translational utility [1]. In contrast, Tulrampator exhibits a distinct pharmacological signature defined by potent sub-micromolar to low-micromolar activity across multiple AMPA receptor subunit combinations (GluA1, GluA2, GluA4), oral bioavailability enabling systemic administration, and a demonstrated capacity to induce hippocampal neurogenesis and synaptic plasticity enhancement that is not uniformly observed across in-class alternatives [2]. Substituting an uncharacterized or lower-potency AMPA PAM in experimental protocols designed around Tulrampator introduces confounding variables in potency, target engagement, and downstream neurobiological readouts that cannot be adequately controlled through dose adjustment alone.

Tulrampator Comparative Potency, Selectivity, and In Vivo Performance Metrics Versus AMPA PAM Alternatives


Superior AMPA Receptor Potentiation Potency of Tulrampator Relative to First-Generation Ampakines

Tulrampator exhibits markedly higher potency as an AMPA receptor positive allosteric modulator compared to the prototypical first-generation ampakines CX-516 and CX-614. Electrophysiological recordings demonstrate that Tulrampator potentiates glutamate-evoked currents at sub-micromolar to low-micromolar concentrations, whereas earlier ampakines require substantially higher concentrations to achieve comparable potentiation .

AMPA receptor potentiation positive allosteric modulator potency electrophysiology

Selectivity Profile of Tulrampator Across Ionotropic Glutamate Receptor Subtypes

Tulrampator demonstrates functional selectivity for AMPA receptors over other ionotropic glutamate receptor subtypes. In electrophysiological assays, Tulrampator enhanced glutamate-evoked currents at AMPA receptors but was inactive at N-methyl-D-aspartate (NMDA) and kainate receptors up to the highest concentrations tested [1]. This selectivity contrasts with certain earlier ampakines that exhibit broader off-target activity profiles or require higher concentrations that may engage non-AMPA receptor mechanisms.

AMPA receptor selectivity NMDA receptor kainate receptor off-target pharmacology

Oral Bioavailability Advantage of Tulrampator Over Earlier Ampakines with Limited Systemic Exposure

Tulrampator is characterized as an orally bioavailable AMPA receptor PAM, enabling convenient systemic administration in preclinical and clinical studies . This contrasts sharply with first-generation ampakines such as CX-546, which are explicitly documented to have limited oral bioavailability that constrains their utility in chronic dosing paradigms and translational research [1]. Tulrampator has been administered orally at doses ranging from 0.3 to 10 mg/kg in rodent models with robust behavioral and neurobiological effects observed [2].

oral bioavailability pharmacokinetics in vivo dosing CNS penetration

Pro-Neurogenic and Synaptic Plasticity-Enhancing Effects of Tulrampator in Preclinical Models

Chronic oral administration of Tulrampator in rodent models produces quantifiable increases in hippocampal neurogenesis and synaptic plasticity markers. In the chronic corticosterone (CORT) mouse model of depression/anxiety, Tulrampator (3–10 mg/kg, p.o.) significantly increased proliferation, survival, and neuronal maturation of newborn neurons in the dentate gyrus, and corrected CORT-induced deficits in dendritic arborization [1]. Additionally, Tulrampator rescued in vivo CA3-CA1 long-term potentiation and structural synaptic changes in aged mice [2]. These pro-neurogenic and plasticity-enhancing effects are not uniformly documented across all AMPA PAM chemotypes.

hippocampal neurogenesis synaptic plasticity BDNF long-term potentiation

Rapid Onset of Antidepressant-Like and Anxiolytic-Like Behavioral Effects in Preclinical Models

In the rat chronic mild stress (CMS) model, Tulrampator demonstrated a rapid onset of effect on anhedonia (measured by sucrose consumption) compared to the standard antidepressants venlafaxine and imipramine [1]. In the CORT mouse model, Tulrampator (1–10 mg/kg, p.o.) reversed anxiety phenotypes in the elevated plus maze and open field tests, and reduced immobility in the tail suspension test and forced swim test [1]. The highest doses (3 and 10 mg/kg) were most effective for antidepressant-like activity.

antidepressant anxiolytic behavioral pharmacology chronic mild stress forced swim test

Absence of Neurotoxic Effect Against Glutamate-Mediated Excitotoxicity In Vitro

In vitro studies demonstrate that Tulrampator does not induce neurotoxic effects against glutamate-mediated excitotoxicity [1]. This is a notable safety feature given that excessive AMPA receptor activation is implicated in excitotoxic neuronal injury. While some AMPA PAMs have been associated with increased excitotoxicity risk at high concentrations or under pathological conditions, Tulrampator maintains a favorable in vitro safety profile in this regard.

excitotoxicity neuroprotection glutamate toxicity safety pharmacology

Tulrampator Procurement-Guided Research Applications Based on Validated Pharmacological Differentiation


Preclinical Studies of AMPA Receptor-Mediated Synaptic Plasticity and Hippocampal Neurogenesis

Tulrampator is optimally suited for in vivo investigations requiring reliable AMPA receptor potentiation coupled with downstream neuroplasticity readouts. Its demonstrated capacity to increase hippocampal neurogenesis (proliferation, survival, and neuronal maturation in the dentate gyrus) and rescue CA3-CA1 long-term potentiation in aged mice makes it a preferred tool compound for studies examining the intersection of glutamatergic signaling, adult neurogenesis, and cognitive enhancement [1]. The compound's oral bioavailability facilitates chronic dosing paradigms essential for neurogenesis studies, while its higher potency compared to first-generation ampakines enables more precise dose-response characterization [2].

Behavioral Pharmacology Studies of Rapid-Onset Antidepressant and Anxiolytic Mechanisms

For researchers investigating rapid-onset antidepressant mechanisms distinct from conventional monoaminergic agents, Tulrampator provides a validated AMPA-PAM tool with documented efficacy in the chronic mild stress (CMS) and chronic corticosterone (CORT) models [1]. Its more rapid onset of antianhedonic effect compared to venlafaxine and imipramine in the CMS paradigm supports its utility in studies examining temporal dynamics of antidepressant response. The compound's anxiolytic-like activity in the elevated plus maze and open field tests further expands its applicability to anxiety disorder research.

Cognitive Enhancement and Neuroprotection Studies in Aging and Neurodegeneration Models

Tulrampator's procognitive properties, demonstrated through improved spatial working memory in T-maze and Y-maze paradigms in both young and aged rodents, position it as a relevant tool for aging and Alzheimer's disease research [1]. The compound's capacity to upregulate neurotrophins including brain-derived neurotrophic factor (BDNF) in aged rats provides a molecular correlate for its cognitive effects [2]. Its advancement to Phase 2 clinical trials for Alzheimer's disease and major depressive disorder provides translational relevance for preclinical studies aiming to model clinically investigated mechanisms [3].

Comparative Pharmacology Studies Examining AMPA PAM Structure-Activity Relationships

Tulrampator's distinct 8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7,8-dihydro-3H-[1,3]oxazino[6,5-g][1,2,3]benzotriazine-4,9-dione core structure and sub-micromolar to low-micromolar potency profile make it a valuable comparator for structure-activity relationship (SAR) studies of AMPA receptor PAMs [1]. Its superior potency relative to first-generation ampakines (CX-516, CX-614) and oral bioavailability advantage over CX-546 enable meaningful comparisons of pharmacological properties across structurally distinct AMPA PAM chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tulrampator

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.